
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C13H12F5NO . It is a derivative of piperidine, a heterocyclic organic compound . The compound has a molecular weight of 275.24 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of a precursor, (4-fluorophenyl){1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was reported with a total yield of 40% . The radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was performed using a halogen exchange reaction with a yield of 70% .
Molecular Structure Analysis
The molecular structure of “(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” can be represented by the InChI string: InChI=1S/C13H13F4NO/c14-11-5-3-9(4-6-11)12(19)18-7-1-2-10(8-18)13(15,16)17/h3-6,10H,1-2,7-8H2 . The Canonical SMILES representation is: C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(F)(F)F .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone” include a molecular weight of 275.24 g/mol, a Log P value of 2.52, and a topological polar surface area of 20.3 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Mallesha and Mohana (2014) synthesized a series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and evaluated their in vitro antibacterial and antifungal activities. Compounds from this series exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).
Synthesis Methodologies
Research by Zheng Rui (2010) focused on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, employing piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process achieved a reasonable overall yield, contributing to the methods for preparing similar compounds (Zheng Rui, 2010).
Structural and Thermal Studies
Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a derivative of 2,4-difluorophenyl(piperidin-4-yl)methanone. The study provided insights into the molecular structure, stability, and interactions of the compound, highlighting its potential applications in various scientific fields (Karthik et al., 2021).
Anticancer and Antituberculosis Studies
Research on derivatives of piperidin-1-yl methanone, closely related to the query compound, demonstrated significant anticancer and antituberculosis activities. These studies suggest the potential of these derivatives in developing new treatments for these diseases (Mallikarjuna et al., 2014).
Crystal Structure Analysis
The crystal structure of related compounds has been studied to understand the molecular arrangements and interactions. Such studies are crucial for designing new molecules with desired properties (Revathi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[2-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO/c14-9-5-4-8(7-10(9)15)12(20)19-6-2-1-3-11(19)13(16,17)18/h4-5,7,11H,1-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUPQOLFKIUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(2-(trifluoromethyl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

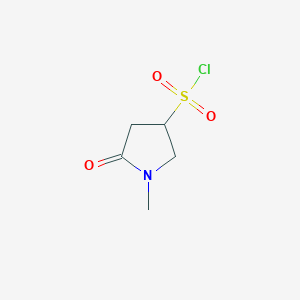
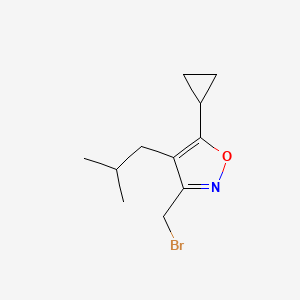
![N,4-bis(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2610945.png)

![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2610949.png)
![(Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2610950.png)

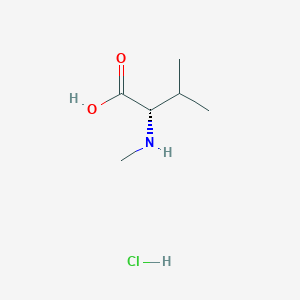
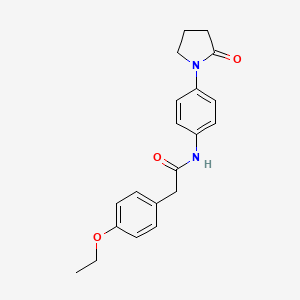
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2610956.png)
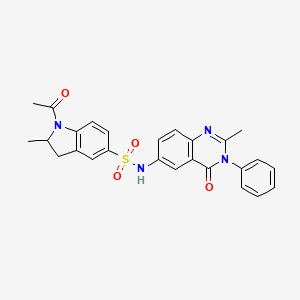
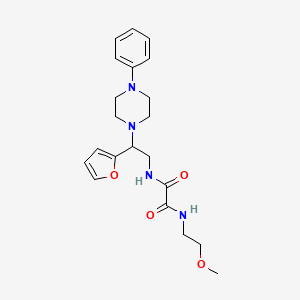
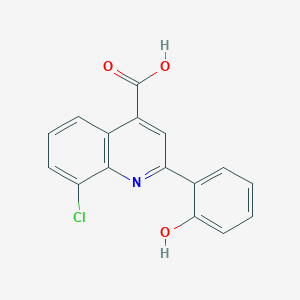
![N-(3-(2-methylthiazol-4-yl)phenyl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2610963.png)